
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a thienyl group attached to the pyrrolidine ring, along with a methyl and propyl substituent. The (E)-2-butenedioate moiety is an ester derivative of fumaric acid, which contributes to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
-
Introduction of the Thienyl Group: : The thienyl group can be introduced through a substitution reaction using a thienyl halide and a suitable nucleophile. The reaction conditions may include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).
-
Esterification with (E)-2-Butenedioic Acid: : The final step involves the esterification of the pyrrolidine derivative with (E)-2-butenedioic acid. This reaction can be carried out using a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced products.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Thienyl halides, nucleophiles or electrophiles, polar aprotic solvents (e.g., DMF), catalysts (e.g., Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced products. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
-
Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
-
Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Receptors: : The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), to modulate cellular signaling pathways.
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
-
Gene Expression Modulation: : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
類似化合物との比較
1-Methyl-3-propyl-3-(2-thienyl)pyrrolidine (E)-2-butenedioate can be compared with other similar compounds, such as:
-
1-Methyl-3-propyl-3-(2-furyl)pyrrolidine (E)-2-butenedioate: : This compound has a furyl group instead of a thienyl group, which may result in different chemical and biological properties.
-
1-Methyl-3-propyl-3-(2-phenyl)pyrrolidine (E)-2-butenedioate: : This compound has a phenyl group instead of a thienyl group, which may affect its reactivity and interactions with molecular targets.
-
1-Methyl-3-propyl-3-(2-pyridyl)pyrrolidine (E)-2-butenedioate: : This compound has a pyridyl group instead of a thienyl group, which may influence its chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
73604-74-7 |
|---|---|
分子式 |
C16H23NO4S |
分子量 |
325.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-methyl-3-propyl-3-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C12H19NS.C4H4O4/c1-3-6-12(7-8-13(2)10-12)11-5-4-9-14-11;5-3(6)1-2-4(7)8/h4-5,9H,3,6-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QFUNAUMZOPMYDE-WLHGVMLRSA-N |
異性体SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCC1(CCN(C1)C)C2=CC=CS2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


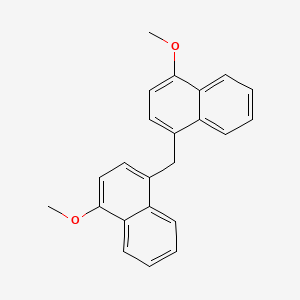
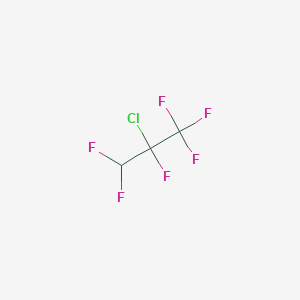
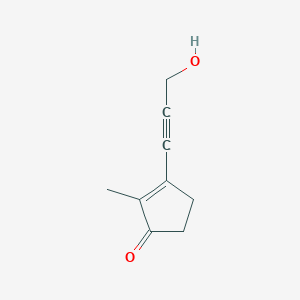
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
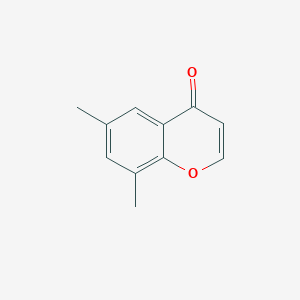


![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
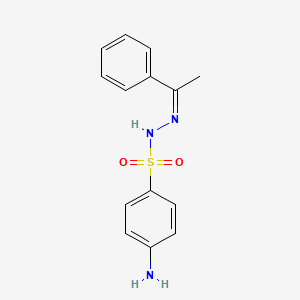
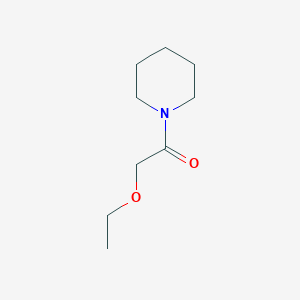

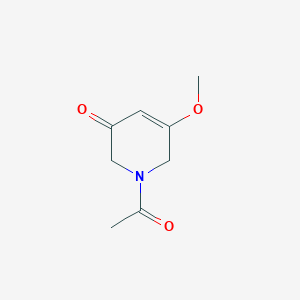
![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)
